molecular formula C5H8N2O2S2 B13520005 Dimethyl-1,3-thiazole-4-sulfonamide

Dimethyl-1,3-thiazole-4-sulfonamide

Cat. No.: B13520005
M. Wt: 192.3 g/mol
InChI Key: HUIVFBKTGQOPLL-UHFFFAOYSA-N
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Description

Dimethyl-1,3-thiazole-4-sulfonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1,3-thiazole-4-sulfonamide typically involves the reaction of thiazole derivatives with sulfonamide groups. One common method includes the reaction of 1,3-thiazole with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-1,3-thiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-1,3-thiazole-4-sulfonamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets .

Properties

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-sulfonamide

InChI

InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3,(H2,6,8,9)

InChI Key

HUIVFBKTGQOPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)S(=O)(=O)N

Origin of Product

United States

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